molecular formula C27H30O5 B3419878 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose CAS No. 160549-11-1

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

Cat. No. B3419878
CAS RN: 160549-11-1
M. Wt: 434.5 g/mol
InChI Key: PDGHLARNGSMEJE-GWDBROLASA-N
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Description

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a significant compound that contributes to the field of biomedicine . It serves as a pivotal substrate in enzymatic reactions and a fundamental precursor in the synthesis of glycosylated antibiotics . It is also an important D-glucopyranose derivative, often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound has been synthesized from N-Acetyl-D-Glucosamine . It can also be prepared from other glucopyranose derivatives . The synthesis process often involves the use of various catalysts and reagents .


Molecular Structure Analysis

The molecular formula of this compound is C27H30O5 . The compound has a complex structure with multiple benzyl groups attached to the glucopyranose ring . The configuration of the hydroxyl groups and the conformational change of the pyranose ring are important factors influencing its properties .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it has been used in the glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride . It also plays a role in the polymerization process .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 434.5 g/mol . Its melting point is between 104-108 °C . The compound has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Glycosylation

This compound is used in glycosylation, a reaction that attaches a glycosyl donor to another molecule, called the glycosyl acceptor . In a study, glycosylation was achieved using 2-azido-3,4,6-tri-O-benzyl-2-deoxy-d-glucopyranose, along with other reagents .

Synthesis of Oligosaccharides

3,4,6-Tri-O-benzyl-D-glucopyranose is an important building block for both solid- and solution-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten monosaccharides (simple sugars) and play crucial roles in various biological processes.

Preparation of α-Glucopyranosyl Chloride

This compound is used in the preparation of the α-glucopyranosyl chloride . α-Glucopyranosyl chloride is a useful intermediate in the synthesis of various glucopyranoside derivatives.

Synthesis of 1-C-α-D-Glucopyranose Derivatives

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have potential applications in the development of new drugs and bioactive compounds.

Development of Therapeutics for COVID-19

2-Deoxy-D-Glucose (2-DG) and its derivatives, including this compound, have been studied for their potential as molecularly targeted therapeutics for COVID-19 treatment . Clinical studies of 2-DG have shown that it aids in faster recovery of hospitalized patients and decreases supplemental oxygen .

Intermediate for Drug Synthesis

This compound serves as an intermediate in the synthesis of certain drugs . For instance, it is used in the synthesis of Voglibose and Dapagliflozin , which are antidiabetic medications.

Future Directions

The future research directions for 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose could involve exploring its potential applications in the field of biomedicine , and further investigation into its synthesis and chemical reactions .

Mechanism of Action

properties

IUPAC Name

(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHLARNGSMEJE-GWDBROLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450284
Record name 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160549-11-1, 132732-60-6
Record name 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160549-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose a valuable building block in organic synthesis?

A1: this compound serves as a protected form of D-glucosamine, a naturally occurring amino sugar. The benzyl groups protect the hydroxyl groups at positions 3, 4, and 6, allowing for selective chemical manipulations at other positions of the molecule. This selectivity is crucial for synthesizing complex carbohydrates and glycoconjugates. For instance, it's been successfully employed in the synthesis of 2-deoxy-α-D-glucopyranosides, important components of various biologically active molecules.

Q2: Can you elaborate on the role of this compound in synthesizing C-glycosidic analogues?

A2: Researchers successfully utilized this compound to create C-glycosidic analogues of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine (Asn(N4GlcNAc)). These analogues are significant because they possess a reversed amide bond as a substitute for the naturally occurring N-glycosidic linkage. This approach enables the exploration of structure-activity relationships and provides insights into the biological roles of glycoproteins.

Q3: How is this compound employed in glycosylation reactions?

A3: this compound, along with its galactose and mannose counterparts, has been effectively used in glycosylation reactions. These reactions are facilitated by a system comprising p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine. This methodology has proven particularly useful in synthesizing complex oligosaccharides, as demonstrated by the successful synthesis of a trisaccharide fragment found in the O-specific cell wall polysaccharide of E. coli 058.

Q4: Are there any examples of unique chemical structures synthesized using this compound?

A4: Indeed, this compound has been instrumental in synthesizing the bis(tetrahydropyranyl)piperazine dimer, a novel tricyclic heterocycle. This synthesis involved reacting 2-Amino-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose with either 1,1′-thionyldiimidazole or 1,1′-sulfonyldiimidazole. This novel heterocyclic ring system opens up possibilities for exploring new chemical spaces and potential applications in various fields.

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